molecular formula C12H12N6 B13878376 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

Cat. No.: B13878376
M. Wt: 240.26 g/mol
InChI Key: ZRKRWBPSRTVSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a benzyl group attached to the nitrogen atom at position 8.

Preparation Methods

The synthesis of 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents .

Chemical Reactions Analysis

8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts like Pd/C for the removal of protecting groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the removal of protecting groups, resulting in the formation of deprotected triazolopyrazines .

Scientific Research Applications

8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents. The compound has shown promise in the treatment of various diseases, including cancer, cardiovascular disorders, and type 2 diabetes . Additionally, it has applications in material sciences, where it is used in the synthesis of novel materials with unique properties .

Mechanism of Action

The mechanism of action of 8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of triazolopyrazines have been found to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various cellular processes.

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine

InChI

InChI=1S/C12H12N6/c13-12-16-11-10(14-6-7-18(11)17-12)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,14,15)

InChI Key

ZRKRWBPSRTVSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN3C2=NC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.